molecular formula C7H15NO2 B556007 2-Aminoheptanoic acid CAS No. 1115-90-8

2-Aminoheptanoic acid

Cat. No.: B556007
CAS No.: 1115-90-8
M. Wt: 145.2 g/mol
InChI Key: RDFMDVXONNIGBC-UHFFFAOYSA-N
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Scientific Research Applications

2-Aminoheptanoic acid has a wide range of applications in scientific research:

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 2-Aminoheptanoic acid . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The functional role of the metabolites 2-aminoheptanoic acid in the context of bone remodeling and inflammation has yet to be explored . This suggests that there is potential for future research in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-aminoheptanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-buten-1-ol with p-toluenesulfonyl chloride in anhydrous pyridine, followed by subsequent steps to introduce the amino group .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The exact industrial processes may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohol derivatives, and substituted amino acids.

Mechanism of Action

The mechanism of action of 2-aminoheptanoic acid involves its interaction with various molecular targets and pathways. As an amino acid, it can be incorporated into peptides and proteins, influencing their structure and function. It may also interact with enzymes involved in amino acid metabolism, affecting their activity and regulation .

Comparison with Similar Compounds

  • 2-Aminobutyric acid
  • Norvaline
  • Norleucine
  • 2-Aminooctanoic acid
  • Methionine

Comparison: 2-Aminoheptanoic acid is unique due to its specific chain length and the position of the amino group. Compared to shorter-chain amino acids like 2-aminobutyric acid, it has different physicochemical properties, such as solubility and melting point. Its longer chain length also affects its incorporation into peptides and proteins, potentially altering their biological activity .

Properties

IUPAC Name

2-aminoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFMDVXONNIGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401035690
Record name (+-)-2-Aminoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-90-8, 44902-02-5
Record name 2-Aminoheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1115-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC206253
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1115-90-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+-)-2-Aminoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-Aminoheptanoic acid be incorporated into proteins within living organisms?

A1: While this compound itself doesn't efficiently integrate into proteins, research indicates that its incorporation can be significantly enhanced by manipulating the enzyme responsible for attaching amino acids to their corresponding tRNA molecules. Overexpressing the methionyl-tRNA synthetase (MetRS) in Escherichia coli allows this compound to replace methionine in synthesized proteins, albeit at high concentrations. []

Q2: How does the structure of this compound compare to similar amino acids, and how does this affect its incorporation into proteins?

A2: this compound is structurally similar to methionine, but with a longer alkyl side chain. Studies have shown that this longer chain hinders its recognition and activation by MetRS, explaining its poor incorporation into proteins under normal conditions. In contrast, norleucine, with a side chain length between methionine and this compound, can be incorporated into proteins, highlighting the importance of side chain length for amino acid utilization by the translational machinery. []

Q3: Besides its potential use in protein engineering, has this compound been found in other biological contexts?

A3: Interestingly, this compound was identified as a metabolite specifically induced by shell damage in the mantle tissue of the marine mussel Mytilus coruscus. This suggests a potential role in the organism's response to stress and shell repair mechanisms, though further research is needed to elucidate its exact function in this context. []

Q4: What is known about the solid-state properties of this compound?

A4: this compound displays complex solid-state behavior, exhibiting five distinct polymorphic forms connected by reversible phase transitions. This makes it a valuable model for understanding polymorphism in linear aliphatic amino acids. Its crystal structures reveal two-dimensional hydrogen-bonded bilayers, a common feature in this class of molecules. Interestingly, two of its low-temperature forms exhibit high Z′ crystal structures, a unique observation for linear aliphatic amino acids. []

Q5: Are there any known applications of this compound in the development of therapeutic peptides?

A5: Research suggests that incorporating this compound into specific peptide sequences could enhance their antioxidant properties and ability to penetrate biological barriers, including the blood-brain barrier and cell membranes. This modification is being explored in the development of novel therapeutic peptides for treating conditions related to oxidative stress. []

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